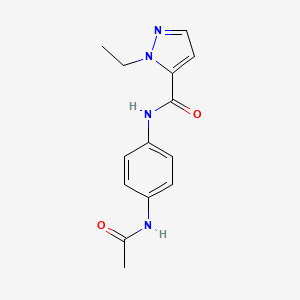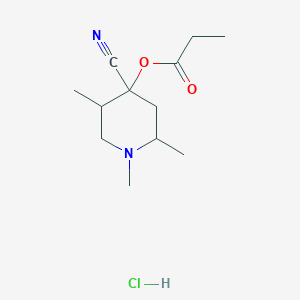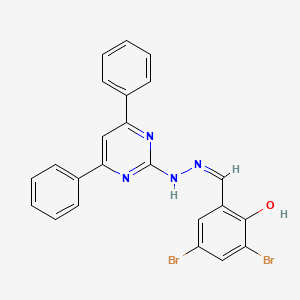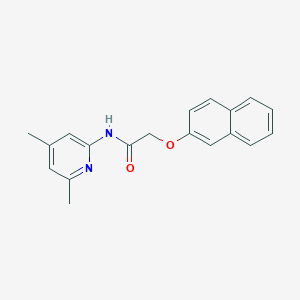![molecular formula C20H27FN4O B6074373 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B6074373.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrimidin-4-ol structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Deprotection and selective cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to the active site of ENTs, preventing the transport of nucleosides across cell membranes and thereby modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share structural similarities with 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, including:
- 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-2-ol
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to selectively inhibit ENTs, particularly ENT2, sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O/c1-14(2)8-9-16-15(3)22-20(23-19(16)26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)21/h4-7,14H,8-13H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZFLTQPFIWKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)

![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)
![2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6074335.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6074351.png)
![9-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6074363.png)

![4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline](/img/structure/B6074371.png)

